N-(2,4-Dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)sulfanyl]acetamide N-(2,4-Dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10540747
InChI: InChI=1S/C17H13Cl2N3OS/c1-10-12-4-2-3-5-13(12)17(22-21-10)24-9-16(23)20-15-7-6-11(18)8-14(15)19/h2-8H,9H2,1H3,(H,20,23)
SMILES: CC1=NN=C(C2=CC=CC=C12)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C17H13Cl2N3OS
Molecular Weight: 378.3 g/mol

N-(2,4-Dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)sulfanyl]acetamide

CAS No.:

Cat. No.: VC10540747

Molecular Formula: C17H13Cl2N3OS

Molecular Weight: 378.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-Dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)sulfanyl]acetamide -

Specification

Molecular Formula C17H13Cl2N3OS
Molecular Weight 378.3 g/mol
IUPAC Name N-(2,4-dichlorophenyl)-2-(4-methylphthalazin-1-yl)sulfanylacetamide
Standard InChI InChI=1S/C17H13Cl2N3OS/c1-10-12-4-2-3-5-13(12)17(22-21-10)24-9-16(23)20-15-7-6-11(18)8-14(15)19/h2-8H,9H2,1H3,(H,20,23)
Standard InChI Key MHZYFKZBNOSZES-UHFFFAOYSA-N
SMILES CC1=NN=C(C2=CC=CC=C12)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl
Canonical SMILES CC1=NN=C(C2=CC=CC=C12)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Formula and Molecular Weight

While the exact chemical formula and molecular weight of N-(2,4-Dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)sulfanyl]acetamide are not provided in the available literature, we can estimate them based on similar compounds. For instance, N-(2,4-dichlorophenyl)-2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide has a molecular formula of C21H18Cl2N2O3S2 and a molecular weight of approximately 481.4 g/mol .

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the phthalazine ring, introduction of the methyl group, and attachment of the dichlorophenyl moiety via a sulfanyl linkage. Common methods might involve nucleophilic substitution reactions and the use of protecting groups to control the reaction sequence.

Synthesis Steps

  • Formation of Phthalazine Ring: This can be achieved through condensation reactions involving appropriate precursors.

  • Introduction of Methyl Group: Alkylation reactions can be used to add a methyl group to the phthalazine ring.

  • Attachment of Dichlorophenyl Moiety: This step typically involves a nucleophilic substitution reaction to form the sulfanyl linkage.

Potential Applications

Compounds with similar structures have been explored for their biological activities, including anti-inflammatory and antimicrobial properties. The presence of aromatic rings and sulfur-containing linkages in N-(2,4-Dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)sulfanyl]acetamide suggests potential applications in these areas.

Table: Potential Biological Activities

ActivityRationale
Anti-inflammatoryPresence of aromatic rings and sulfur linkages
AntimicrobialSimilarity to known antimicrobial compounds

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